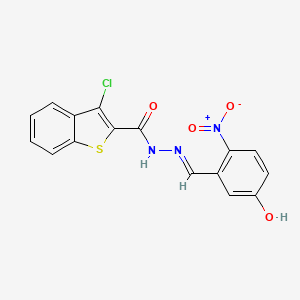![molecular formula C13H11FN2O3 B5908288 methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B5908288.png)
methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in several studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of nucleotide biosynthesis, and herbicidal activity. However, further studies are needed to fully understand the biological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate in lab experiments is its potential as an anticancer agent. This compound has shown promising results in several studies and may be a potential candidate for the development of new cancer treatments. However, one of the main limitations of using this compound is its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate. One of the main areas of research is the development of new anticancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Another area of research is the development of new herbicides based on this compound, which may have potential applications in agriculture. Finally, there is also potential for the use of this compound as a building block for the synthesis of new functional materials.
Métodos De Síntesis
The synthesis of Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate involves the reaction of 4-fluoroacetophenone and 2-furaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. In agriculture, Methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate has been reported to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material sciences, this compound has been used as a building block for the synthesis of various functional materials.
Propiedades
IUPAC Name |
methyl N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-13(17)16-15-8-11-6-7-12(19-11)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOEWTZPORECK-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)

![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)

![N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908295.png)
